molecular formula C16H22N2 B1473099 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole CAS No. 1934830-87-1

2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B1473099
CAS RN: 1934830-87-1
M. Wt: 242.36 g/mol
InChI Key: ZKZHQJHIHJQXOJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C16H22N2. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of pyrroles, the class of compounds to which 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole belongs, has been a topic of significant research. The Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . Other methods involve multicomponent reactions and the condensation of carboxylic acid moieties with substituted amines .


Molecular Structure Analysis

Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds . The specific structure of 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole would include these features, along with additional functional groups.


Chemical Reactions Analysis

Pyrroles can undergo a variety of reactions. For example, the Paal-Knorr Pyrrole Synthesis involves a condensation reaction . Other reactions include multicomponent reactions and the condensation of carboxylic acid moieties with substituted amines .

Scientific Research Applications

Insecticidal Applications

Based on the structure of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins, a series of new 2-benzylpyrroles and 2-benzoylpyrroles were designed and synthesized . These compounds or their parent compounds possess weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they are expected to have insecticidal and acaricidal activity .

Acaricidal Applications

Most N-alkylated compounds exhibited both insecticidal activity and acaricidal activity . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole”, due to its structural similarity, might also have potential acaricidal applications .

Antibacterial Applications

Pyrrolomycins, which have a similar structure to the compound , were reported to have varying degrees of antibacterial activities . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole” might also have potential antibacterial applications .

Antifungal Applications

Pyrrolomycins were also reported to have antifungal activities . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole” might also have potential antifungal applications .

Antidiabetic Applications

Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to the compound , have been studied for their antidiabetic properties . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole” might also have potential antidiabetic applications .

Antiviral Applications

Pyrrolo[3,4-c]pyridine derivatives have also been studied for their antiviral properties . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole” might also have potential antiviral applications .

properties

IUPAC Name

2-benzyl-5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-4-13(5-3-1)8-17-9-14-11-18(16-6-7-16)12-15(14)10-17/h1-5,14-16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHQJHIHJQXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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